molecular formula C11H8ClNO2 B11713912 Methyl 5-chloroquinoline-3-carboxylate

Methyl 5-chloroquinoline-3-carboxylate

Cat. No.: B11713912
M. Wt: 221.64 g/mol
InChI Key: NXCXROVTFJJYTP-UHFFFAOYSA-N
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Description

Methyl 5-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H8ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction typically requires a base catalyst and is carried out under reflux conditions in an alcoholic solution or organic solvent.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of quinoline-3-carboxylate derivatives using phosphorus oxychloride (POCl3) as a chlorinating agent . This method provides good yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 5-chloroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • 2-Chloroquinoline-3-carbaldehyde
  • Quinolinyl-pyrazoles

Uniqueness

Methyl 5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antibacterial activity and different reactivity profiles in synthetic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable intermediate in synthetic chemistry, while its biological activities offer promising applications in medicine and industry.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 5-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3

InChI Key

NXCXROVTFJJYTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2Cl)N=C1

Origin of Product

United States

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